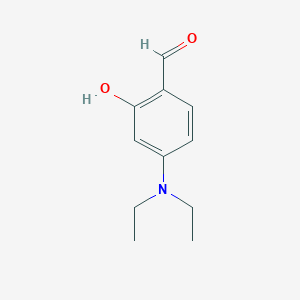

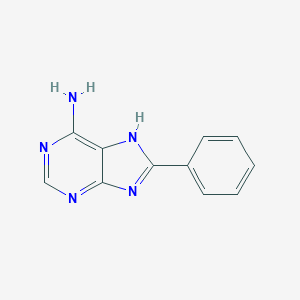

8-fenil-7H-purin-6-amina

Descripción general

Descripción

The compound "8-phenyl-7H-purin-6-amine" appears to be a derivative of purine, which is a fundamental component of nucleic acids. Purine derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The papers provided focus on the synthesis and chemical properties of purine derivatives, particularly those conjugated with phenylalanine, an amino acid, and their nucleosides.

Synthesis Analysis

The synthesis of purine-amino acid conjugates has been achieved through palladium-catalyzed cross-coupling reactions. Specifically, protected 4-boronophenylalanines or 4-(trimethylstanyl)phenylalanines were reacted with various 6-halopurines to produce 4-(purin-6-yl)phenylalanines in a stereoselective manner . Another approach involved the use of phosphorus pentoxide and secondary amines to synthesize N6,N6-disubstituted 9H-purin-6-amines from 5-acetamido-6-amino-2-methylpyrimidin-4(3H)-one . Additionally, a single-step aqueous-phase Pd-catalyzed Suzuki-Miyaura cross-coupling reaction was developed to introduce a phenylalanine moiety into positions 8 and 6 of the purine scaffold, leading to the synthesis of various unprotected purine-phenylalanine bases and nucleosides .

Molecular Structure Analysis

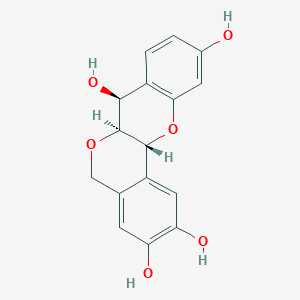

The molecular structure of purine derivatives, such as those described in the papers, is characterized by the presence of a purine base conjugated with a phenylalanine residue. The purine base itself is a bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring. The phenylalanine moiety is attached to the purine base at the 6-position, which is a common site for functionalization in purine chemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these purine derivatives include palladium-catalyzed cross-coupling and reactions with phosphorus pentoxide. The cross-coupling reactions are notable for their efficiency and stereoselectivity, which are important for producing enantiomerically pure compounds . The use of phosphorus pentoxide in the synthesis of N6,N6-disubstituted 9H-purin-6-amines represents a novel method for the preparation of these compounds .

Physical and Chemical Properties Analysis

While the papers provided do not explicitly detail the physical and chemical properties of "8-phenyl-7H-purin-6-amine," we can infer that the properties of purine derivatives are influenced by their aromatic nature and the substituents attached to the purine ring. The presence of a phenylalanine group would likely affect the compound's solubility, reactivity, and potential to interact with biological molecules. The high yields and optical purity of the synthesized compounds suggest that the methodologies employed are effective in controlling the physical and chemical characteristics of the final products .

Aplicaciones Científicas De Investigación

Investigación del cáncer

“8-fenil-7H-purin-6-amina” se ha utilizado en la investigación del cáncer, específicamente en el estudio de la proteína humana MTH1 . MTH1 es un objetivo del cáncer, y el compuesto se ha utilizado como un inhibidor de fragmentos en el estudio de su estructura cristalina . Esta investigación podría conducir al desarrollo de nuevos tratamientos contra el cáncer.

Descubrimiento de fármacos

El compuesto se ha utilizado en el descubrimiento de fármacos basado en fragmentos, una estrategia líder en el desarrollo de fármacos . Mediante el uso de cribado virtual basado en la estructura, los investigadores han podido utilizar el compuesto para descubrir y optimizar inhibidores enzimáticos .

Trastornos del ritmo circadiano

“this compound” tiene aplicaciones potenciales en el tratamiento de trastornos del ritmo circadiano . Estos trastornos incluyen el jet-lag, el jet-lag social, el trastorno por trabajo en turnos y la alteración del ritmo circadiano inducida por neurodegeneración .

Aplicaciones farmacéuticas

El compuesto, o una sal o solvato farmacéuticamente aceptable del mismo, se puede utilizar en la prevención y/o tratamiento de trastornos, enfermedades y disfunciones del ritmo circadiano .

Determinación del peso molecular

El compuesto se ha utilizado en estudios para determinar el peso molecular . Esto es importante en varios campos de la investigación, incluida la química y la farmacología .

Determinación de la estructura

“this compound” se ha utilizado en estudios para determinar la estructura molecular

Safety and Hazards

The safety information for 8-phenyl-7H-purin-6-amine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

8-phenyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMQOHDPKOQCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309321 | |

| Record name | 8-phenyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17720-22-8 | |

| Record name | MLS003115082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-phenyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.